molecular formula C8H17NO2 B1218216 Octanohydroxamic acid CAS No. 7377-03-9

Octanohydroxamic acid

Cat. No.: B1218216
CAS No.: 7377-03-9
M. Wt: 159.23 g/mol
InChI Key: RGUVUPQQFXCJFC-UHFFFAOYSA-N
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Description

Caprylhydroxamic acid, also known as octanohydroxamic acid, is an organic compound with the chemical formula C_8H_17NO_2. It is a white or tan solid derived from coconut and is primarily used as a preservative and chelating agent in various formulations. This compound is effective against bacteria, yeast, and mold, making it a valuable ingredient in personal care products such as conditioners, shampoos, and other cosmetic items .

Biochemical Analysis

Biochemical Properties

N-Hydroxyoctanamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with hydroxamate hydrolases, inhibiting their activity . This inhibition is crucial in various biochemical pathways where hydroxamate hydrolases are involved. Additionally, N-Hydroxyoctanamide can be used as an extractant for alkaloids, which are essential in pharmaceutical and natural product research .

Cellular Effects

N-Hydroxyoctanamide influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting hydroxamate hydrolases, N-Hydroxyoctanamide can alter the normal functioning of cells, leading to changes in metabolic flux and gene expression patterns. These changes can impact cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-Hydroxyoctanamide involves its binding interactions with biomolecules, particularly enzymes. It binds to the active site of hydroxamate hydrolases, inhibiting their catalytic activity. This inhibition leads to a decrease in the hydrolysis of hydroxamic acids, affecting various biochemical pathways. Additionally, N-Hydroxyoctanamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxyoctanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Hydroxyoctanamide remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to N-Hydroxyoctanamide can lead to sustained inhibition of hydroxamate hydrolases, resulting in prolonged changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N-Hydroxyoctanamide vary with different dosages in animal models. At low doses, N-Hydroxyoctanamide can effectively inhibit hydroxamate hydrolases without causing significant toxicity. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

N-Hydroxyoctanamide is involved in various metabolic pathways, primarily through its interaction with hydroxamate hydrolases. By inhibiting these enzymes, N-Hydroxyoctanamide affects the hydrolysis of hydroxamic acids, leading to changes in metabolite levels and metabolic flux. This inhibition can impact the overall metabolic balance within cells, influencing energy production, biosynthesis, and other essential cellular functions .

Transport and Distribution

Within cells and tissues, N-Hydroxyoctanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of N-Hydroxyoctanamide are crucial for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .

Subcellular Localization

N-Hydroxyoctanamide exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that N-Hydroxyoctanamide interacts with its target enzymes and biomolecules effectively, leading to the desired biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylhydroxamic acid can be synthesized through several methods. One common method involves the reaction of hydroxylamine hydrochloride with an alcoholic solution, followed by the addition of n-octoate. The reaction is carried out at a controlled temperature of 5-15°C, with the pH adjusted to 5.0-6.5. The mixture is then reacted at 20-40°C for 1-3 hours. After the reaction, the product is cooled, filtered, and recrystallized to obtain pure caprylhydroxamic acid .

Industrial Production Methods: In industrial settings, caprylhydroxamic acid is produced using a similar method but on a larger scale. The process involves the use of hydroxylamine hydrochloride, an alcoholic solution, and n-octoate, with careful control of temperature and pH to ensure high yield and purity. The reaction medium is typically an alcohol-water system, which is safe, cost-effective, and can be reused, reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Caprylhydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Chelation: Formation of metal complexes.

    Oxidation and Reduction: Depending on the reaction, products can include various oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    Benzohydroxamic Acid: Another hydroxamic acid with similar chelating properties but different applications.

    Salicylhydroxamic Acid: Known for its use as a urease inhibitor, similar to caprylhydroxamic acid.

    Acetohydroxamic Acid: Used in medical applications, particularly for treating urinary tract infections.

Uniqueness: Caprylhydroxamic acid is unique due to its optimal effectiveness in the slightly acidic to neutral pH range, making it particularly suitable for personal care products. Its ability to form stable complexes with a wide range of metal ions and its antimicrobial properties further distinguish it from other hydroxamic acids .

Properties

IUPAC Name

N-hydroxyoctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUVUPQQFXCJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074609
Record name Octanamide, N-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octanamide, N-hydroxy-
Source EPA Chemicals under the TSCA
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CAS No.

7377-03-9
Record name Octanohydroxamic acid
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Record name Octanohydroxamic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caprylhydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octanamide, N-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanamide, N-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxyoctanamide
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Record name CAPRYLHYDROXAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between N-Hydroxyoctanamide and msAPAH?

A1: The study of N-Hydroxyoctanamide in complex with msAPAH provides valuable insights into the enzyme's structure and function. APAH enzymes play a crucial role in the metabolism of polyamines, which are essential for cell growth and differentiation. Understanding how inhibitors like N-Hydroxyoctanamide interact with APAH can contribute to the development of novel therapeutic agents targeting polyamine metabolism, potentially for applications in areas like cancer treatment where polyamine modulation is a target.

Q2: What information does the crystal structure of msAPAH complexed with N-Hydroxyoctanamide reveal about their interaction?

A: The crystal structure of msAPAH in complex with N-Hydroxyoctanamide provides a detailed view of the enzyme's active site and how N-Hydroxyoctanamide binds to it []. This information can be used to understand the specific interactions between the inhibitor and the amino acid residues in the active site, such as hydrogen bonding and hydrophobic interactions. This knowledge is crucial for structure-based drug design and for understanding the mechanism of inhibition.

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